molecular formula C11H17BClFN2O2 B1408099 (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride CAS No. 1704096-40-1

(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride

Cat. No. B1408099
CAS RN: 1704096-40-1
M. Wt: 274.53 g/mol
InChI Key: LFHGUQSEGRBAOS-UHFFFAOYSA-N
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Description

“(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride” is a boronic acid derivative . Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . Boronic acids have unique physicochemical and electronic characteristics .


Synthesis Analysis

The synthesis of boronic acids is relatively simple and well-known . They can be obtained through various synthetic processes . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .


Molecular Structure Analysis

The molecular formula of “(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride” is C11H17BClFN2O2 . Boronic acids are considered Lewis acids .


Chemical Reactions Analysis

Boronic acids, such as “(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride”, can be used as building blocks and synthetic intermediates . They have unique physicochemical and electronic characteristics .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

Boronic acids are known to play a significant role in drug discovery due to their unique chemical properties. They can act as enzyme inhibitors, including lipase and protease inhibitors, which are crucial in treating various diseases . This compound could potentially be used in the development of new pharmaceuticals targeting specific enzymes or receptors.

Biomedical Applications

Boronic acid polymers have been studied for their use in biomedical applications such as HIV inhibitors, glucose sensors, insulin delivery systems, and supports for cell growth . The (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride could be explored for similar applications due to its boronic acid moiety.

Sensing Applications

The ability of boronic acids to interact with diols and strong Lewis bases makes them useful in various sensing applications. This includes the detection of glucose levels in diabetes management and other homogeneous assays or heterogeneous detection methods . The subject compound may be utilized in the design of new sensors or assays.

Chemical Biology

Boronic acids’ interactions with biological systems are of great interest in chemical biology. They can be used to understand fundamental chemistries and interactions within biological systems, which can aid in solving future challenges in drug discovery . The compound could contribute to this field by providing a platform for studying such interactions.

Molecular Recognition

The recognition of mono- and polysaccharides is a common use for boronic acid motifs due to their ability to differentiate similar molecules. This has implications in biological systems where saccharides play critical roles . (3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride could be used in research focused on molecular recognition.

Cancer Therapy

Boronic acids have been investigated as agents for Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment approach . While not directly stated, it’s plausible that the compound could be explored for its potential use in BNCT or related cancer therapies.

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[3-fluoro-5-(piperazin-1-ylmethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFN2O2.ClH/c13-11-6-9(5-10(7-11)12(16)17)8-15-3-1-14-2-4-15;/h5-7,14,16-17H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHGUQSEGRBAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CN2CCNCC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-5-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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